molecular formula C6H10IN3O B2386183 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide CAS No. 99646-02-3

2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide

Cat. No.: B2386183
CAS No.: 99646-02-3
M. Wt: 267.07
InChI Key: MTSPKCRHDGSOSC-UHFFFAOYSA-N
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Description

2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide is a chemical compound with the molecular formula C6H10IN3O and a molecular weight of 267.07 g/mol . It is a derivative of imidazo[1,2-a]pyrimidine, a class of compounds known for their diverse biological activities.

Preparation Methods

The synthesis of 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyrimidine core. This intermediate is then treated with hydroiodic acid to yield the hydroiodide salt . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide can undergo various chemical reactions, including:

Scientific Research Applications

2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:

Properties

IUPAC Name

2,3,6,7-tetrahydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.HI/c10-5-1-2-7-6-8-3-4-9(5)6;/h1-4H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSPKCRHDGSOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2NCCN2C1=O.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99646-02-3
Record name 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide
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